molecular formula C8H8O4 B044491 Methyl 2,4-dihydroxybenzoate CAS No. 2150-47-2

Methyl 2,4-dihydroxybenzoate

Cat. No. B044491
CAS RN: 2150-47-2
M. Wt: 168.15 g/mol
InChI Key: IIFCLXHRIYTHPV-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxybenzoate is a compound with the molecular formula C8H8O4 . It is used as a cosmetic agent and in the synthesis of raw materials for fine chemicals and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of Methyl 2,4-dihydroxybenzoate consists of a benzene ring with two hydroxyl groups and a methyl ester group . The molecular weight of the compound is 168.15 .


Physical And Chemical Properties Analysis

Methyl 2,4-dihydroxybenzoate is a white to almost white powder or crystal . It has a density of 1.4±0.1 g/cm3, a boiling point of 352.0±12.0 °C at 760 mmHg, and a flash point of 148.8±13.1 °C .

Scientific Research Applications

Safety and Hazards

Methyl 2,4-dihydroxybenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful to aquatic life . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Methyl 2,4-dihydroxybenzoate (MDHB) is a phenolic acid derivative that has been found to have potential in preventing neurodegenerative diseases . The primary targets of MDHB are Carbonic Anhydrase (CA) IX/XII and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These targets play crucial roles in cellular metabolism and angiogenesis, respectively.

Mode of Action

MDHB acts as a potent dual inhibitor, interacting with its targets CA IX/XII and VEGFR-2 . It exhibits Ki values of 4.7 nM for hCA XII and 8.3 nM for hCA IX, alongside an IC50 of 26.3 nM for VEGFR-2 . This interaction results in the inhibition of these targets, which can lead to the prevention of neurodegenerative diseases .

Biochemical Pathways

It is known that the compound has a role in the reduction reaction of h2o2, catalyzed by reductive glutathione gsh, to catalyze h2o2 decomposition and protect cells .

Pharmacokinetics

MDHB exhibits fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of MDHB is 23% . After intragastric administration, the parent drug was assayed in the urine and faeces of mice . A total of 96 metabolites of MDHB were identified .

Result of Action

The molecular and cellular effects of MDHB’s action include a reduced accumulation of lipofuscin, known as a biomarker for cellular damage and an autofluorescent protein that is cumulative in the progress of senescence .

Action Environment

MDHB is a white crystalline solid with a unique aroma . It is soluble in ethanol, ether, and some organic solvents, but almost insoluble in water . It is often used as a fragrance ingredient, enhancing the aroma and stability of products . During use, direct contact with skin and eyes should be avoided, as should inhalation of its vapor . It should be stored and handled with protective measures, away from sources of fire and flammable materials .

properties

IUPAC Name

methyl 2,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O4/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFCLXHRIYTHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022177
Record name Methyl 2,4-dihydroxybenzoate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dihydroxybenzoate

CAS RN

2150-47-2
Record name Methyl 2,4-dihydroxybenzoate
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Record name Methyl 2,4-dihydroxybenzoate
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Record name Benzoic acid, 2,4-dihydroxy-, methyl ester
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Record name Methyl 2,4-dihydroxybenzoate
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Record name Methyl 2,4-dihydroxybenzoate
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Record name METHYL 2,4-DIHYDROXYBENZOATE
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Synthesis routes and methods

Procedure details

To a solution in methanol (50 mL) of 2,4-dihydroxybenzoic acid (1.54 g, 10 mmol) was added sulfuric acid (0.5 mL) and trimethyl orthoformate (1.6 mL, 15 mmol) and the reaction mixture was stirred at reflux for 36 hours. The reaction mixture was cooled to ambient temperature and diluted with water. The methanol was evaporated in vacuo. The residue was diluted with water and extracted with ether (3×). The combined ether extracts were washed with saturated aqueous sodium bicarbonate (2×) and brine, dried, filtered and concentrated in vacuo to give 2,4-dihydroxybenzoic acid methyl ester (1.34 g) as a white solid.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the biological activities reported for Methyl 2,4-dihydroxybenzoate?

A1: Methyl 2,4-dihydroxybenzoate has demonstrated antifungal activity against species like Candida albicans, Aspergillus flavus, and Fusarium oxysporium []. It also showed activity in stimulating the germination of curly dock seed (Rumex crispus) and urediniospores of curly dock rust (Uromyces rumicis) [].

Q2: How does Methyl 2,4-dihydroxybenzoate interact with the germination of curly dock seed and urediniospores?

A2: While the exact mechanism is not fully elucidated in the provided research, Methyl 2,4-dihydroxybenzoate, along with other compounds like benzonitrile and methyl salicylate, effectively stimulated the germination of both curly dock seed and urediniospores []. This suggests a potential interaction with biological pathways involved in seed and spore germination.

Q3: What is the molecular formula and weight of Methyl 2,4-dihydroxybenzoate?

A3: The molecular formula of Methyl 2,4-dihydroxybenzoate is C8H8O4, and its molecular weight is 168.15 g/mol.

Q4: Can you describe a synthetic route for Methyl 2,4-dihydroxybenzoate?

A4: Methyl 2,4-dihydroxybenzoate can be synthesized via the esterification of 2,4-dihydroxybenzoic acid with methanol using concentrated sulfuric acid as a catalyst [].

Q5: How does the structure of Methyl 2,4-dihydroxybenzoate influence its reactivity?

A5: The presence of the methyl ester group in Methyl 2,4-dihydroxybenzoate can hinder reactions at the ortho position (position 2 on the benzene ring) due to steric effects. This was observed during the attempted fluorination of Methyl 2,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride, where only the para-substituted product was formed [].

Q6: What are the applications of Methyl 2,4-dihydroxybenzoate in material science?

A6: Derivatives of Methyl 2,4-dihydroxybenzoate have shown potential in developing mesomorphic materials []. These materials exhibit liquid crystal properties, making them useful in various applications like displays and sensors.

Q7: Are there any reported applications of Methyl 2,4-dihydroxybenzoate in bone grafting?

A7: Ethyl 2,4-dihydroxybenzoate, a close analogue of Methyl 2,4-dihydroxybenzoate, is suggested as a potential component in bone-grafting and bone-filling compositions. Research suggests it may improve alveolar bone formability, calcium accumulation rate, and alkaline phosphatase activity [].

Q8: How does Methyl 2,4-dihydroxybenzoate behave in molten salt environments?

A8: In molten potassium thiocyanate and Na+K+SCN- eutectic salts, Methyl 2,4-dihydroxybenzoate undergoes nucleophilic attack by thiocyanate ions on the methyl group, leading to solvolysis []. It also undergoes decarboxylation in these molten salt environments [].

Q9: What are the implications of using Methyl 2,4-dihydroxybenzoate in organic synthesis?

A9: Methyl 2,4-dihydroxybenzoate serves as a valuable building block in organic synthesis. For instance, it acts as a starting material in synthesizing naturally occurring xanthones via thermal condensation reactions with various phenolic compounds [].

Q10: Has Methyl 2,4-dihydroxybenzoate been investigated in the context of bacterial enzymes?

A10: Yes, research has explored the interaction of Methyl 2,4-dihydroxybenzoate with the E. coli GyrB ATPase domain []. Understanding such interactions can provide insights into potential antibacterial drug development strategies.

Q11: Are there any known natural sources of Methyl 2,4-dihydroxybenzoate?

A11: Methyl 2,4-dihydroxybenzoate has been isolated and identified from the aerial part of the plant Dolichos falcata Klein, traditionally used for its medicinal properties []. It was also found in Lysimachia paridiformis Franch. var. stenophylla Franch [].

Q12: Are there any analytical methods available for detecting and quantifying Methyl 2,4-dihydroxybenzoate?

A12: While specific methods are not detailed in the provided research, standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the detection, identification, and quantification of such compounds in various matrices [].

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